molecular formula C13H25ClN2O2 B15236228 Ethyl1,4'-bipiperidine-3-carboxylate hcl

Ethyl1,4'-bipiperidine-3-carboxylate hcl

Cat. No.: B15236228
M. Wt: 276.80 g/mol
InChI Key: LRUWBNCXNORZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,4'-bipiperidine-3-carboxylate hydrochloride (CAS 340962-71-2) is a bipiperidine derivative featuring an ethyl ester group at the 3-position and a hydrochloride salt. Its molecular formula is C₁₃H₂₂N₂O₂·2HCl (free base: C₁₃H₂₂N₂O₂; molecular weight 226.3 g/mol + 72.92 g/mol for 2HCl = ~299.2 g/mol as the salt).

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

ethyl 1-piperidin-4-ylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-2-17-13(16)11-4-3-9-15(10-11)12-5-7-14-8-6-12;/h11-12,14H,2-10H2,1H3;1H

InChI Key

LRUWBNCXNORZLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1,4’-bipiperidine-3-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of Ethyl1,4’-bipiperidine-3-carboxylate hydrochloride involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Route 1: Acid-Mediated Hydrolysis

The synthesis typically involves hydrolyzing a tert-butyl ester precursor to generate the free carboxylic acid, followed by esterification or amidation. For example:

  • Starting Material : [1,4']Bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester.

  • Reaction Conditions :

    • Reagent : 4 N HCl in dichloromethane.

    • Duration : Stirred for 18 hours.

    • Yield : 97% of the desired product (ethyl ester) .

  • Workup :

    • Concentration of the reaction mixture.

    • Trituration with diethyl ether to isolate the solid product .

Parameter Details
Reagent 4 N HCl in dichloromethane
Reaction Time 18 hours
Yield 97%
Product Ethyl1,4'-bipiperidine-3-carboxylate

Route 2: Reductive Amination

This compound is also reported as an intermediate in the synthesis of quinoline derivatives:

  • Reaction Partners :

    • Substrate : Substituted quinoline-4-carboxylic acids.

    • Reagents : Sodium triacetoxyborohydride (STAB) and acetic acid.

  • Conditions :

    • Stirred at room temperature (2 hours) followed by heating at 60°C (6 hours) .

  • Product : Quinoline-substituted piperidinylpiperidine derivatives .

Mechanistic Insights

  • Hydrolysis Step : The tert-butyl ester undergoes acid-catalyzed cleavage, releasing the carboxylic acid, which is then esterified with ethanol.

  • Reductive Amination : The secondary amine in the bipiperidine system reacts with ketones or aldehydes to form imine intermediates, stabilized by STAB .

Critical Parameters

  • pH Sensitivity : Acidic conditions (HCl) are essential for hydrolysis but may influence ester stability.

  • Stereochemistry : The use of (R)-configured starting materials ensures stereochemical control in downstream reactions .

NMR Analysis

For the ethyl ester (non-HCl salt):

  • 1H NMR (400 MHz, CDCl3) :

    • 4.18 (q, J=7.1, 2H) – ethyl ester group.

    • 3.77–3.58 (m, 6H) – piperidine ring protons.

    • 2.45–2.42 (m, 4H) – bridgehead protons .

Signal Chemical Shift (ppm) Integration
Ethyl ester (CH2CH3)4.18 (q)2H
Piperidine protons3.77–3.58 (m)6H
Bridgehead protons2.45–2.42 (m)4H

Challenges and Considerations

  • Stability : Acidic conditions during hydrolysis may require careful pH control to avoid side reactions.

  • Scalability : The use of dichloromethane and HCl necessitates specialized equipment for large-scale synthesis.

  • Regioselectivity : Substitution at the 3-position of the bipiperidine core requires precise stereochemical control .

Scientific Research Applications

Ethyl1,4’-bipiperidine-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl1,4’-bipiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 1,4'-Bipiperidine-3-Carboxylate (CAS 889952-13-0)

Key Differences :

  • Ester Group : Methyl ester (C₁₂H₂₂N₂O₂) vs. ethyl ester in the main compound.
  • Molecular Weight : 226.32 g/mol (free base) vs. 226.3 g/mol (free base of ethyl ester).
  • Physicochemical Properties: The methyl ester exhibits higher lipophilicity (logP ~1.8) compared to the ethyl ester (logP ~2.2), impacting membrane permeability and metabolic stability.
Parameter Ethyl Ester HCl Salt Methyl Ester
CAS Number 340962-71-2 889952-13-0
Molecular Formula C₁₃H₂₂N₂O₂·2HCl C₁₂H₂₂N₂O₂
Molecular Weight ~299.2 g/mol 226.32 g/mol
Solubility (Water) High (salt form) Moderate (free base)
Key Suppliers Specialty chemical vendors Amadis, CymitQuimica

N-(3′-Chlorobiphenyl-3-yl)-1′-Ethyl-1,4′-Bipiperidine-4-Carboxamide

Key Differences :

  • Functional Group : Amide replaces the ester, enhancing metabolic stability but reducing susceptibility to enzymatic hydrolysis.
  • Structural Complexity : Addition of a 3′-chlorobiphenyl group increases molecular weight (C₂₅H₃₃ClN₃O) and introduces halogen-mediated receptor interactions.
  • Applications : Likely designed for high-affinity binding to CNS or peripheral targets, leveraging the chlorobiphenyl moiety for π-π stacking .

Ethyl 3H-Spiro[Isobenzofuran-1,4'-Piperidine]-1'-Carboxylate (CAS 42191-83-3)

Key Differences :

  • Spiro Architecture: The spiro ring system (C₁₅H₁₉NO₃) imposes rigidity, reducing conformational flexibility compared to the linear bipiperidine scaffold.
  • Pharmacokinetics : Increased steric hindrance may limit blood-brain barrier penetration, making it less suitable for CNS targets compared to the main compound .

Ethyl 1'-Ethyl-1,4'-Bipiperidine-3-Carboxylate

Key Differences :

  • Substituent : An ethyl group on the piperidine nitrogen alters basicity (pKa ~8.5 vs. ~7.9 for the unsubstituted analogue), affecting protonation states and receptor binding at physiological pH .

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for Ethyl 1,4'-bipiperidine-3-carboxylate HCl?

Methodological Answer:
Synthesis typically involves multi-step reactions, including piperidine ring formation and esterification. For example, a Boc-protected intermediate (e.g., N-Boc-4-aminopiperidine-3-carboxylate) can be deprotected and coupled with a second piperidine moiety . Key characterization steps include:

  • Purity Analysis : HPLC with UV detection (≥95% purity threshold) .
  • Structural Confirmation : 1^1H/13^13C NMR to verify ester and bipiperidine linkages, and FTIR for functional groups (e.g., C=O stretch at ~1730 cm1^{-1}) .
  • Salt Formation : Titration or elemental analysis to confirm HCl stoichiometry .

Basic Question: How can researchers validate the compound’s structural integrity using spectroscopic techniques?

Methodological Answer:

  • FTIR/Raman Spectroscopy : Identify interactions between the ester group and lipid bilayers (e.g., shifts in C-N or C=O stretches) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C13_{13}H24_{24}N2_2O2_2·2HCl, exact mass 334.15 g/mol) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable) .

Advanced Question: How does Ethyl 1,4'-bipiperidine-3-carboxylate HCl interact with lipid bilayers, and what experimental designs are optimal for studying this?

Methodological Answer:

  • Model Systems : Use DPPC (dipalmitoylphosphatidylcholine) liposomes to mimic biological membranes. Prepare hydrated and anhydrous lipid bilayers .
  • Spectroscopic Analysis :
    • FTIR : Monitor PO2_2^- asymmetric/symmetric stretches (~1240 cm1^{-1} and ~1090 cm1^{-1}) to assess phosphate group interactions .
    • Raman : Track S-H or C-N bond vibrations (if applicable) to evaluate membrane penetration .
  • Data Interpretation : Compare shifts in vibrational modes between hydrated and anhydrous states to distinguish water-mediated vs. direct binding .

Advanced Question: How can researchers address contradictions in solubility or stability data across studies?

Methodological Answer:

  • Controlled Replication : Standardize solvent systems (e.g., PBS vs. DMSO) and pH (e.g., 7.4 for physiological conditions) .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .
  • Statistical Analysis : Apply ANOVA to compare results across labs, considering variables like humidity or impurity profiles .

Advanced Question: What computational approaches predict the compound’s behavior in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers using force fields (e.g., CHARMM36) .
  • Docking Studies : Predict binding to targets like GPCRs (common for piperidine derivatives) using AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability .

Advanced Question: How to design experiments analyzing the compound’s pH-dependent stability?

Methodological Answer:

  • Buffer Screening : Test stability in buffers ranging from pH 1.2 (simulated gastric fluid) to 7.4 (blood) .
  • Analytical Tools :
    • UV-Vis Spectroscopy : Monitor absorbance changes at λmax_{max} (e.g., 260 nm for piperidine derivatives).
    • NMR Kinetics : Track ester hydrolysis via 1^1H NMR peak integration (e.g., ethyl group disappearance) .
  • Degradation Pathways : Identify products via LC-MS and propose mechanisms (e.g., HCl-mediated hydrolysis) .

Advanced Question: What strategies resolve discrepancies in bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .
  • Pharmacokinetic Modeling : Compare Cmax_{max} and AUC values to adjust dosing regimens .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14^{14}C) and quantify accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.